4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-9-16(23-2)17-18(14)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLSAJZGXMSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as methyl 2-bromoacetate, under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate. The methyl group can be introduced through alkylation reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with 1-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. In studies comparing similar compounds, the minimum inhibitory concentrations (MIC) against various bacterial strains have been documented.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells via modulation of signaling pathways related to cell proliferation and survival. For example, it has been observed to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to programmed cell death in various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized benzothiazole derivatives, including 4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole. The study found that this compound exhibited promising activity against drug-resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
- Anticancer Studies : In another study focusing on cancer therapy, researchers synthesized a series of benzothiazole derivatives and tested their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Recent investigations have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. The results suggested that these compounds could inhibit monoamine oxidase activity and exhibit cholinesterase inhibitory properties, providing a basis for further research into their use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. Additionally, the benzothiazole core can interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the methyl group at the 7-position.
7-Methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the methoxy group at the 4-position.
4-Methoxy-7-methyl-1,3-benzothiazole: Lacks the phenylpiperazine moiety.
Uniqueness
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and methyl groups, along with the phenylpiperazine moiety, allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.45 g/mol. The presence of both methoxy and piperazine groups in its structure contributes to its biological activity.
Biological Activity Overview
The biological activities of benzothiazole derivatives have been extensively studied, revealing a range of pharmacological effects including:
- Anticancer Activity : Benzothiazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against lung and breast cancer cells .
- Antimicrobial Activity : Studies indicate that benzothiazole compounds exhibit moderate to strong antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or function .
Anticancer Studies
A significant study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The results indicated:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy... | A431 | 10.5 | Induction of apoptosis |
| 4-Methoxy... | A549 | 12.0 | Cell cycle arrest |
| 4-Methoxy... | H1299 | 9.8 | Inhibition of IL-6 and TNF-α production |
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
In vitro studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
The compound's mechanism appears to involve disruption of cellular integrity and metabolic processes in pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their anticancer properties. Among them, a derivative structurally related to this compound was identified as a potent inhibitor of cancer cell growth, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole?
- Methodological Answer : The compound is synthesized via multi-step routes, often involving:
- Condensation reactions : For example, hydrazine derivatives react with ketones in ethanol to form benzothiazole cores .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole or piperazine moieties .
- Substitution reactions : Piperazine groups are introduced via nucleophilic substitution under reflux conditions in polar aprotic solvents like DMF .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
- Methodological Answer :
- Chromatography : TLC monitors reaction progress (hexane/ethyl acetate eluent), while HPLC ensures >95% purity .
- Spectroscopy : - and -NMR in DMSO- or CDCl resolve aromatic and aliphatic protons. For example, methoxy groups appear as singlets near δ 3.8 ppm .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C, H, N values confirm stoichiometry .
Q. What role do the 4-methoxy and 7-methyl substituents play in the compound’s electronic properties?
- Methodological Answer :
- Methoxy Group : Enhances electron density via resonance, affecting binding to receptors (e.g., serotonin receptors). Verified via Hammett substituent constants and computational electrostatic potential maps .
- Methyl Group : Steric effects modulate molecular conformation. X-ray crystallography (e.g., dihedral angles <5° between benzothiazole and phenyl rings) confirms minimal distortion .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like 5-HT or D, where benzothiazole-piperazine hybrids show activity .
- Docking Workflow : Use AutoDock Vina with crystal structures (PDB: 7E2Z). The phenylpiperazine moiety often occupies hydrophobic pockets, while methoxy groups form hydrogen bonds .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values from radioligand assays .
Q. How can contradictory NMR data for piperazine-containing benzothiazoles be resolved?
- Methodological Answer :
- Deuteration : Use DMSO- to suppress exchange broadening of NH protons in piperazine .
- 2D NMR : HSQC and HMBC correlate ambiguous peaks (e.g., distinguishing piperazine C-H couplings from aromatic signals) .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational flexibility in the piperazine ring .
Q. What strategies mitigate low yields in Mannich reactions for benzothiazole-piperazine hybrids?
- Methodological Answer :
- Optimized Conditions : Use formaldehyde (2 eq.) and piperazine derivatives in anhydrous THF at 0°C to minimize side reactions .
- Catalysis : Scandium triflate (10 mol%) accelerates imine formation, improving yields from 45% to 72% .
- Workup : Precipitation in ice-cold ether removes unreacted amines, followed by column chromatography (SiO, CHCl:MeOH 9:1) .
Q. How do structural modifications at the 2-position (piperazine) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare analogues with 4-phenylpiperazine (target compound) vs. 4-methylpiperazine (less active).
- Example : 4-Phenylpiperazine enhances D receptor binding (K = 12 nM) due to π-π stacking, while 4-methyl shows K = 48 nM .
- Functional Assays : Measure cAMP inhibition (for GPCR targets) or cytotoxicity (for anticancer screening) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Common Causes : Hygroscopicity (overestimated H), incomplete combustion (underestimated C).
- Mitigation : Dry samples at 110°C for 24 h and use high-purity oxygen during combustion .
- Example : For CHNOS, theoretical C = 65.42%, H = 5.97%; experimental C = 65.1%, H = 6.2% indicates acceptable hygroscopicity .
Q. Why do microwave-assisted syntheses of benzothiazole derivatives sometimes yield unexpected byproducts?
- Methodological Answer :
- Thermal Degradation : High microwave power (>150 W) decomposes intermediates. Use pulsed irradiation (30 s on/off cycles) at 100°C .
- Side Reactions : Ethanol solvent may esterify carboxylic acids; switch to acetonitrile .
- Case Study : 5% of 4-methoxy byproduct formed due to demethylation; resolved by reducing reaction time from 60 to 45 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
